potassium;6-amino-4-hydroxy-5-[[2-(trifluoromethyl)phenyl]diazenyl]naphthalene-2-sulfonate
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Overview
Description
Potassium;6-amino-4-hydroxy-5-[[2-(trifluoromethyl)phenyl]diazenyl]naphthalene-2-sulfonate is a complex organic compound known for its vibrant color and unique chemical properties. This compound is often used in various scientific and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium;6-amino-4-hydroxy-5-[[2-(trifluoromethyl)phenyl]diazenyl]naphthalene-2-sulfonate typically involves a multi-step process. The initial step often includes the diazotization of 2-(trifluoromethyl)aniline, followed by coupling with 6-amino-4-hydroxy-2-naphthalenesulfonic acid. The reaction conditions usually require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Potassium;6-amino-4-hydroxy-5-[[2-(trifluoromethyl)phenyl]diazenyl]naphthalene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of amines and other reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines.
Scientific Research Applications
Potassium;6-amino-4-hydroxy-5-[[2-(trifluoromethyl)phenyl]diazenyl]naphthalene-2-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye in various chemical processes.
Biology: Employed in staining techniques for microscopy and as a marker in biological assays.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other colorants for textiles and plastics.
Mechanism of Action
The mechanism by which potassium;6-amino-4-hydroxy-5-[[2-(trifluoromethyl)phenyl]diazenyl]naphthalene-2-sulfonate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, altering the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Sodium 6-amino-4-hydroxy-5-[[2-(trifluoromethyl)phenyl]azo]naphthalene-2-sulfonate
- 3-Pyridinecarbonitrile, 4-methyl-2,6-bis[(4-methylphenyl)amino]-5-[2-[2-(trifluoromethyl)phenyl]diazenyl]
Uniqueness
Potassium;6-amino-4-hydroxy-5-[[2-(trifluoromethyl)phenyl]diazenyl]naphthalene-2-sulfonate is unique due to its specific trifluoromethyl group, which imparts distinct chemical properties such as increased stability and reactivity compared to similar compounds. This uniqueness makes it particularly valuable in applications requiring high-performance materials.
Properties
CAS No. |
77847-21-3 |
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Molecular Formula |
C17H11F3KN3O4S |
Molecular Weight |
449.4 g/mol |
IUPAC Name |
potassium;6-amino-4-hydroxy-5-[[2-(trifluoromethyl)phenyl]diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C17H12F3N3O4S.K/c18-17(19,20)11-3-1-2-4-13(11)22-23-16-12(21)6-5-9-7-10(28(25,26)27)8-14(24)15(9)16;/h1-8,24H,21H2,(H,25,26,27);/q;+1/p-1 |
InChI Key |
IFTCTPXIWZIHRI-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N=NC2=C(C=CC3=CC(=CC(=C32)O)S(=O)(=O)[O-])N.[K+] |
Origin of Product |
United States |
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